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Compound of Interest

Compound Name: 4-Aminoisoxazole hydrochloride

Cat. No.: B111110 Get Quote

Introduction

4-Aminoisoxazole hydrochloride serves as a privileged scaffold in medicinal chemistry,

offering a versatile template for the design and synthesis of novel therapeutic agents. The

isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms,

imparts unique physicochemical properties to molecules, including the potential for various

non-covalent interactions. This, combined with the reactive amino group at the 4-position,

allows for diverse chemical modifications, leading to the development of compounds with a

broad spectrum of biological activities. Derivatives of 4-aminoisoxazole have shown promise in

targeting a range of diseases, including inflammatory conditions, neurological disorders, and

cancer.

Application Notes
This document provides an overview of the applications of the 4-aminoisoxazole scaffold in

drug discovery, with a focus on its utility in developing Janus kinase 3 (JAK3) inhibitors, α-

amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators,

anticonvulsants, and anticancer agents.

Janus Kinase 3 (JAK3) Inhibitors for Inflammatory
Diseases
The 4-aminoisoxazole core has been successfully employed in the development of selective

inhibitors of Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of several
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cytokines crucial for immune cell function.[1] Dysregulation of the JAK-STAT pathway is

implicated in various autoimmune and inflammatory diseases.[2] By targeting JAK3, it is

possible to modulate the immune response, offering a therapeutic strategy for conditions such

as rheumatoid arthritis and psoriasis.

AMPA Receptor Modulators for Neurological Disorders
Derivatives of 4-aminoisoxazole have been investigated as modulators of the α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast

excitatory synaptic transmission in the central nervous system.[3] Positive allosteric modulators

(PAMs) of the AMPA receptor can enhance synaptic plasticity and have therapeutic potential for

treating cognitive disorders and depression.[4][5] The isoxazole scaffold contributes to the

binding and modulatory activity at the receptor.[3]

Anticonvulsant Agents for Epilepsy
The structural features of the 4-aminoisoxazole scaffold have been exploited to synthesize

compounds with significant anticonvulsant properties. These derivatives have shown efficacy in

preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous

pentylenetetrazole (scPTZ) seizure tests.[6][7] The mechanism of action for these compounds

is an area of ongoing investigation.

Anticancer Agents Targeting Cell Proliferation and
Apoptosis
The 4-aminoisoxazole framework has been utilized to create novel anticancer agents that can

inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[8][9]

These compounds have demonstrated cytotoxic activity against various cancer cell lines, and

mechanistic studies have indicated their ability to activate caspase cascades, which are central

to the apoptotic process.[10][11]

Quantitative Data Summary
The following tables summarize the biological activity of representative 4-aminoisoxazole

derivatives.

Table 1: JAK3 Inhibitory Activity
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Compound ID
Modification
on 4-amino
group

JAK3 IC50
(nM)

Cellular Assay
IC50 (nM)

Reference

1
Pyrimidine

derivative
3.4 5.2 [12]

2
Pyrrolopyrimidine

derivative
1.1 2.8 [13]

Table 2: AMPA Receptor Modulatory Activity

Compound ID
Modification
on 4-amino
group

Assay Type
EC50 / IC50
(µM)

Reference

3
Biarylpropylsulfo

namide

Positive

Allosteric

Modulator

1.3 [5]

4
Isoxazole-

carboxamide

Negative

Allosteric

Modulator

Potentiation at

10⁻¹¹ M
[3]

Table 3: Anticonvulsant Activity

Compound ID
Modification
on 4-amino
group

MES ED50
(mg/kg)

scPTZ ED50
(mg/kg)

Reference

5
Enaminone

derivative
28.1 - [6]

6

N-

amylbenzamide

derivative

42.98 - [7]

Table 4: Anticancer Activity
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Compound ID
Modification
on 4-amino
group

Cell Line IC50 (µM) Reference

7
Benzopyran-4-

one hybrid
MDA-MB-231 5.2 - 22.2 [9]

8
3,4-

isoxazolediamide
K562

Induces

apoptosis at 100

nM

[8]

Experimental Protocols
Synthesis of 4-Aminoisoxazole Hydrochloride
This protocol describes a mild synthesis method for 4-aminoisoxazole hydrochloride.[14]

Step 1: Nitration of Isoxazole

Dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.

Under controlled temperature, add ammonium nitrate in batches.

After the reaction is complete, pour the mixture into ice water.

Extract the aqueous phase with ethyl acetate.

Combine the organic phases and concentrate to obtain 4-nitroisoxazole.

Step 2: Reduction and Salt Formation

To the 4-nitroisoxazole, add ethanol, concentrated hydrochloric acid, and 5% palladium on

carbon.

Heat and pressurize the mixture to facilitate the reaction.

After the reaction is complete, cool the mixture to 0-10 °C.
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Filter the mixture and wash the solid with glacial ethanol to obtain 4-aminoisoxazole
hydrochloride.

JAK3 Kinase Assay
This protocol outlines a luminescent kinase assay to measure the activity of JAK3 and the

inhibitory potential of 4-aminoisoxazole derivatives.[15][16]

Kinase Reaction:

Prepare a reaction mixture containing JAK3 kinase buffer (40mM Tris, pH 7.5; 20mM

MgCl2; 0.1mg/ml BSA; 50μM DTT), the 4-aminoisoxazole derivative (test inhibitor) at

various concentrations, and the appropriate substrate (e.g., Poly(Glu:Tyr 4:1)).

Initiate the reaction by adding ATP.

Incubate at room temperature for a specified time (e.g., 60 minutes).

ADP Detection:

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

Incubate at room temperature for 40 minutes.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate at room temperature for 30 minutes.

Data Analysis:

Measure luminescence using a luminometer.

The luminescent signal is proportional to the amount of ADP produced and thus reflects

the kinase activity.

Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the

inhibitor concentration.
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MTT Assay for Anticancer Activity
This colorimetric assay assesses the effect of 4-aminoisoxazole derivatives on the metabolic

activity of cancer cells, which is an indicator of cell viability.

Cell Seeding:

Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere

overnight.

Compound Treatment:

Treat the cells with various concentrations of the 4-aminoisoxazole derivative and a

vehicle control (e.g., DMSO).

Incubate for a specified period (e.g., 48 or 72 hours).

MTT Addition and Incubation:

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each

well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to

purple formazan crystals.

Solubilization and Absorbance Measurement:

Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan

crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability compared to the vehicle control.

Determine the IC50 value, which is the concentration of the compound that inhibits cell

growth by 50%.
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JAK-STAT Signaling Pathway and Inhibition by 4-Aminoisoxazole Derivatives.
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General Workflow for Drug Discovery using the 4-Aminoisoxazole Scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. mdpi.com [mdpi.com]

4. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PMC
[pmc.ncbi.nlm.nih.gov]

5. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA)
receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-
N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity
against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

9. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid
Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b111110?utm_src=pdf-body-img
https://www.benchchem.com/product/b111110?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4777322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4777322/
https://www.mdpi.com/1420-3049/25/15/3321
https://www.mdpi.com/2039-4713/15/2/40
https://pmc.ncbi.nlm.nih.gov/articles/PMC8588558/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8588558/
https://pubmed.ncbi.nlm.nih.gov/11408529/
https://pubmed.ncbi.nlm.nih.gov/11408529/
https://pubmed.ncbi.nlm.nih.gov/11408529/
https://www.researchgate.net/publication/11225683_Synthesis_and_Anticonvulsant_Activity_of_Enaminones_Part_4_Investigations_on_Isoxazole_Derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC5921406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5921406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7471682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7471682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10224329/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10224329/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. researchgate.net [researchgate.net]

11. Organo NHC catalyzed aqueous synthesis of 4β-isoxazole-podophyllotoxins: in vitro
anticancer, caspase activation, tubulin polymerization inhibition and molecular docking
studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as
JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

14. CN112457268A - Mild 4-aminoisoxazole hydrochloride synthesis method - Google
Patents [patents.google.com]

15. promega.com [promega.com]

16. bpsbioscience.com [bpsbioscience.com]

To cite this document: BenchChem. [4-Aminoisoxazole Hydrochloride: A Versatile Scaffold
for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111110#4-aminoisoxazole-hydrochloride-as-a-
scaffold-in-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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